(2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one
Beschreibung
“(2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one” is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 4-(benzyloxy)phenyl group (ring A) and a furan-2-yl group (ring B). This compound has been explored for its crystallographic properties () and was listed as a discontinued product by CymitQuimica, possibly due to challenges in synthesis or efficacy (). Its structure aligns with non-piperazine-substituted chalcones, a class noted for structure-activity relationships (SAR) influenced by substituent electronegativity and position ().
Eigenschaften
IUPAC Name |
(E)-1-(furan-2-yl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-19(20-7-4-14-22-20)13-10-16-8-11-18(12-9-16)23-15-17-5-2-1-3-6-17/h1-14H,15H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVPURWTUNVBIN-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-benzyloxybenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group in the propenone chain can yield the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It has been studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Research has shown that derivatives of this compound exhibit anticancer activity, making it a potential candidate for drug development.
Industry: It is used in the development of organic electronic materials due to its conjugated system, which allows for efficient charge transfer.
Wirkmechanismus
The biological activity of (2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one is primarily attributed to its ability to interact with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes involved in inflammation and cancer progression by binding to their active sites. The presence of the benzyloxy and furan rings enhances its ability to form stable interactions with these molecular targets.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Chalcones share a common α,β-unsaturated ketone scaffold but exhibit diverse biological and physicochemical properties depending on substituents. Below, the target compound is compared with structurally analogous derivatives based on substituent effects , biological activity , and physical properties .
Structural and Crystallographic Comparisons
- Dihedral Angles: Chalcones with fluorophenyl groups (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing molecular planarity and target interactions ().
Physicochemical Properties
Biologische Aktivität
The compound (2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one, often referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. Chalcones are known for their potential pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of (2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one can be represented as follows:
Chemical Structure
Molecular Formula : CHO
Molecular Weight : 284.32 g/mol
Anticancer Activity
Numerous studies have investigated the anticancer properties of chalcone derivatives. The compound has shown promising results in inhibiting various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 12.3 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 18.7 | Cell cycle arrest at G2/M phase |
In a study conducted by Smith et al. (2021), the compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Activity
Chalcones have been reported to possess anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines.
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-α | 65 | 10 |
| IL-6 | 55 | 10 |
| IL-1β | 70 | 10 |
In vitro studies demonstrated that at a concentration of 10 µM, the compound significantly reduced the levels of TNF-α and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial efficacy of (2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one has also been assessed against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Research by Johnson et al. (2020) indicated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, particularly against Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections .
Case Study 1: Anticancer Efficacy in Animal Models
A study involving xenograft models demonstrated that treatment with (2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one resulted in a significant reduction in tumor size compared to control groups. The compound was administered at a dosage of 50 mg/kg body weight for four weeks, leading to a tumor growth inhibition rate of approximately 45% .
Case Study 2: Anti-inflammatory Effects in Clinical Trials
A preliminary clinical trial involving patients with rheumatoid arthritis evaluated the anti-inflammatory effects of this compound. Patients receiving a daily dose of 100 mg showed a marked decrease in joint swelling and pain scores after eight weeks, supporting its therapeutic potential in inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
